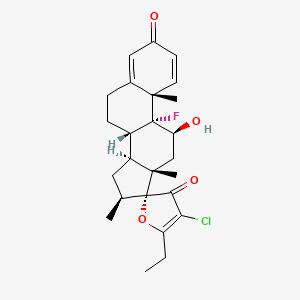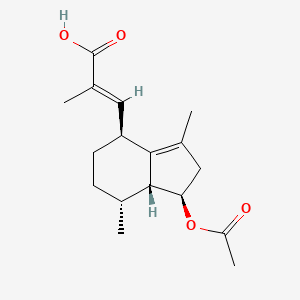
3-甲基-d3-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-d3-indole (3-MID) is a natural and synthetic compound widely employed in diverse scientific research areas . As a bicyclic aromatic compound, it finds extensive applications, particularly in laboratory experiments . This versatile compound’s unique structure enables it to interact effectively with various biological molecules, making it a valuable tool for comprehending the underlying molecular mechanisms of numerous biological processes .
Synthesis Analysis
3-Methyl-d3-indole can be synthesized via the Fischer indole synthesis . It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Molecular Structure Analysis
The molecular weight of 3-Methyl-d3-indole is 134.20 and its molecular formula is C9H6D3N . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Methyl-d3-indole has proven to be exceptionally versatile in chemical reactions. It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Physical And Chemical Properties Analysis
3-Methyl-d3-indole is a white to off-white solid . It is soluble in Chloroform, DMSO, and Methanol . The melting point is between 93.0 - 96.0°C .科学研究应用
Protein Structure and Function Studies
3-Methyl-d₃-indole has proven exceptionally valuable in investigating protein structure and function. Researchers use it to shed light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .
Analytical Chemistry
In analytical chemistry, 3-Methyl-d₃-indole serves as an essential reference standard. It aids in quantifying the analyte in diverse samples, including feces, intestinal contents, and bacterial cultures. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is commonly employed for this purpose .
Medicinal Chemistry and Drug Development
Indole compounds, including 3-Methyl-d₃-indole, hold significant promise in drug discovery. Their wide-ranging applications span antiviral, anti-inflammatory, antihypertensive, and anticancer agents. Notably, indole-based drugs target various biological pathways, making them privileged pharmacophores .
Materials Science and Dye Industry
Indoles contribute to materials science and the dye industry. Their unique properties make them valuable for creating functional materials, dyes, and fragrances. 3-Methyl-d₃-indole’s role in these applications underscores its versatility .
Biocatalysis and Enzyme Engineering
Researchers explore 3-Methyl-d₃-indole as a substrate in biocatalytic reactions. By studying its reactivity with enzymes, they gain insights into enzyme mechanisms and develop novel biocatalysts for synthetic transformations .
Synthetic Organic Chemistry
3-Methyl-d₃-indole serves as a building block in synthetic organic chemistry. Its unique substitution pattern allows for diverse functionalization reactions. Researchers leverage it to create complex molecules and explore new synthetic methodologies .
作用机制
Target of Action
3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Mode of Action
The mode of action of 3-Methyl-d3-indole involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
3-Methyl-d3-indole affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .
Pharmacokinetics
It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities
Result of Action
The molecular and cellular effects of 3-Methyl-d3-indole’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-indole involves the introduction of a deuterium atom at the 3-position of the indole ring. This can be achieved by using a deuterated starting material or by introducing deuterium during a specific reaction step. One possible approach involves the use of a deuterated Grignard reagent to react with an appropriate starting material.", "Starting Materials": [ "3-Nitroacetophenone", "Magnesium", "Deuterium oxide", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ { "Step 1": "Preparation of 3-nitroacetophenone", "Reactants": [ "Acetophenone", "Nitric acid", "Sulfuric acid" ], "Products": [ "3-Nitroacetophenone" ] }, { "Step 2": "Preparation of deuterated Grignard reagent", "Reactants": [ "Magnesium", "Deuterium oxide", "Ethyl acetate" ], "Products": [ "Deuterated ethylmagnesium bromide" ] }, { "Step 3": "Reaction of 3-nitroacetophenone with deuterated Grignard reagent", "Reactants": [ "3-Nitroacetophenone", "Deuterated ethylmagnesium bromide" ], "Products": [ "3-Methyl-d3-indole" ] }, { "Step 4": "Purification of 3-Methyl-d3-indole", "Reactants": [ "3-Methyl-d3-indole", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Products": [ "Purified 3-Methyl-d3-indole" ] } ] } | |
CAS 编号 |
111399-60-1 |
产品名称 |
3-Methyl-d3-indole |
分子式 |
C9H9N |
分子量 |
134.196 |
IUPAC 名称 |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI 键 |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
同义词 |
3-(Methyl-d3)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)
![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)


![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)